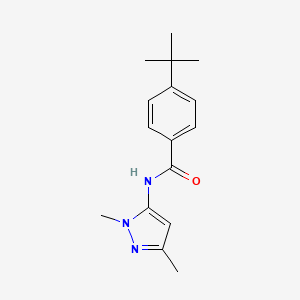

4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

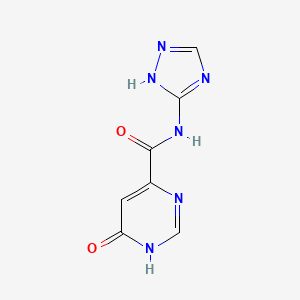

Overview

Description

The compound of interest, 4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide, is a benzamide derivative with potential relevance in medicinal chemistry due to its structural features, which are common in compounds with biological activity. Research on similar compounds has been aimed at exploring their synthesis, structure, and properties for potential applications in drug development and material science.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the use of antipyrine (4-aminophenazone) as a precursor. For instance, Saeed et al. (2015) reported the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting the versatility of antipyrine derivatives in medicinal chemistry (Saeed et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray crystallography and spectroscopic methods. For example, Saeed et al. (2020) provided an in-depth analysis of antipyrine-like derivatives, showcasing their intermolecular interactions and structural characteristics (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives can be influenced by their functional groups. Research often focuses on their potential biological applications, exploring how different substitutions affect their activity. For instance, the study by Ai et al. (2017) on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides highlights the antiproliferative activity and the effects on cellular pathways, suggesting potential applications in cancer therapy (Ai et al., 2017).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application in drug design. These properties are often tailored through structural modifications, with research aimed at optimizing these characteristics for better therapeutic profiles.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity/basicity, reactivity, and potential for forming hydrogen bonds, are central to their interaction with biological targets. Studies such as those by Bobko et al. (2012) focus on novel synthesis routes that offer insights into the versatility and reactivity of the pyrazole core within the benzamide structure, potentially leading to compounds with significant biological activity (Bobko et al., 2012).

Scientific Research Applications

Synthesis and Properties

- Polyamides featuring flexible main-chain ether linkages and ortho-phenylene units, including those related to the 4-(tert-butyl)benzamide structure, have been synthesized. They are characterized by high thermal stability and solubility in various solvents, making them suitable for applications requiring transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Biological Activity

- Certain N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, structurally related to the compound , have shown potential biological applications. They were evaluated for their inhibitory potential against various human enzymes and could be of interest in medicinal chemistry (Saeed et al., 2015).

Insecticidal Activity

- Derivatives of pyrazole amide, similar to 4-(tert-butyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide, have been studied for their insecticidal properties. Some compounds exhibited promising activity against the cotton bollworm at low concentrations (Deng et al., 2016).

Material Science Applications

- The use of acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric [3+2] cycloaddition with allenoates, including tert-butyl variants, has been explored. This synthesis approach offers a pathway to create functionalized cyclopentenes, useful in material science applications (Han et al., 2011).

Crystal Structure Analysis

- The crystal structure of a large drug molecule incorporating a 4-(tert-butyl)-pyrazol-1-yl group has been determined using NMR powder crystallography, highlighting the compound's relevance in pharmaceutical research (Baias et al., 2013).

Molecular Dimerization

- Primary thioamides and selenoamides, including tert-butyl nitrite, have been utilized for dimerization into thiadiazoles and selenadiazoles. This reaction, occurring at room temperature, could have implications in the synthesis of new materials and compounds (Chauhan et al., 2018).

Supramolecular Chemistry

- 4-aryl-1H-pyrazoles, structurally related to the compound , have been utilized in the formation of supramolecular liquid crystals. These crystals display luminescent properties and are of interest in the development of novel luminescent materials (Moyano et al., 2013).

Safety and Hazards

properties

IUPAC Name |

4-tert-butyl-N-(2,5-dimethylpyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11-10-14(19(5)18-11)17-15(20)12-6-8-13(9-7-12)16(2,3)4/h6-10H,1-5H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFSIGPQLXSZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)

![5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2480815.png)

![9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2480822.png)